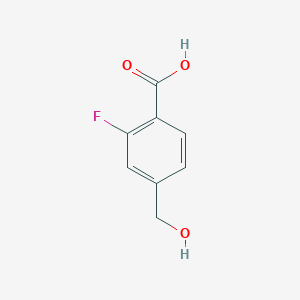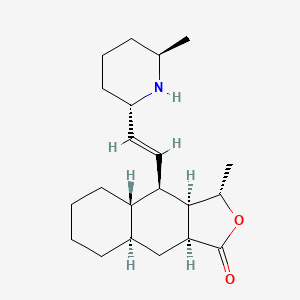![molecular formula C19H21N3O4 B1337039 2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide CAS No. 29268-00-6](/img/structure/B1337039.png)
2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide
Vue d'ensemble
Description
The compound , 2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide, is a complex molecule that likely contains a furan ring, an amide linkage, and a phenyl group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer potential properties and synthetic routes for the compound.
Synthesis Analysis
The synthesis of related furan-containing compounds can be gleaned from the provided papers. For instance, the synthesis of C15H15NO4 involves acylation of methyl l-2-amino-3-phenylpropanoate with furan-2-carbonyl chloride at room temperature, suggesting that similar acylation reactions could be used in the synthesis of the target compound . Additionally, the synthesis of 3-diaminomethylene-2(3H)-furanones from 2-amino-4,5-dihydro-3-furancarboxamides with amines indicates that amines can react with furan derivatives to form more complex structures . Furthermore, the palladium-catalyzed oxidative aminocarbonylation of (Z)-2-en-4-yn-1-ols to form furanacetamide derivatives suggests a potential route for introducing the furan-2-ylacetamide moiety into the target compound .
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the possible structure of the target compound. The intermolecular N—H⋯O hydrogen bonds found in the crystal structure of C15H15NO4 suggest that similar hydrogen bonding could be present in the target compound, potentially influencing its stability and conformation . The X-ray diffraction analysis used to establish the structure of dimerization and trimerization products of 2-amino-3-cyano-4,5-dihydrofurans could also be applicable in determining the precise molecular structure of the target compound .
Chemical Reactions Analysis
The chemical reactions involving furan derivatives are varied. The reaction of 2-amino-4,5-dihydro-3-furancarboxamides with amines to form furanones indicates that the target compound may also undergo reactions with amines, potentially leading to the formation of different derivatives . The dimerization and trimerization reactions observed in 2-amino-3-cyano-4,5-dihydrofurans suggest that the target compound could participate in similar reactions under the right conditions, such as heating in formamide .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly reported, the properties of similar compounds can provide some expectations. The solubility, melting point, and stability of the target compound may be influenced by the presence of the furan ring and amide linkages, as seen in the compounds discussed in the papers . The intermolecular hydrogen bonding observed in C15H15NO4 could also affect the compound's solubility and boiling point .
Applications De Recherche Scientifique
Synthesis and Antiallergic Activity
A series of compounds, including derivatives related to the specified chemical structure, have been synthesized and tested for their antiallergic activity. One notable study describes the synthesis and antiallergic properties of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, showing potent inhibition against serotonin, histamine, and bradykinin, indicating their potential as novel antiallergic agents (Georgiev et al., 1987).
Reactivity and Electrophilic Substitution
The reactivity of furan derivatives, including processes such as electrophilic substitution, has been extensively studied. For instance, the synthesis and reactions of electrophilic substitution on 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole have been explored, demonstrating the diverse chemical transformations these compounds can undergo, depending on reaction conditions (Aleksandrov & Elchaninov, 2017).
Photophysical Properties and Solvatochromic Effects
The study of solvatochromic effects on the absorption and fluorescence characteristics of compounds similar to the specified chemical structure has revealed insights into their photophysical properties. The investigation into how solvent polarity affects these properties helps understand their behavior in various environments, which is crucial for designing optical materials and sensors (Kumari et al., 2017).
Antimicrobial Activity
Research into new series of pyrazole and imidazole derivatives, including those with furan-2-yl groups, has shown significant antimicrobial activity. These findings support the potential of such compounds in developing new antimicrobial agents, addressing the need for treatments against resistant pathogens (Idhayadhulla et al., 2012).
Antioxidant Agents
The catalytic synthesis and evaluation of novel chalcone derivatives for antioxidant activity highlight the potential of furan-2-yl containing compounds as effective antioxidant agents. This research contributes to the ongoing search for potent antioxidants for therapeutic and industrial applications (Prabakaran et al., 2021).
Propriétés
IUPAC Name |
2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVRPKNGOHYGE-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421471 | |
| Record name | N-(3-[2-Furyl]acryloyl)-Ala-Phe amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide | |
CAS RN |
29268-00-6 | |
| Record name | MLS003170850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-[2-Furyl]acryloyl)-Ala-Phe amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



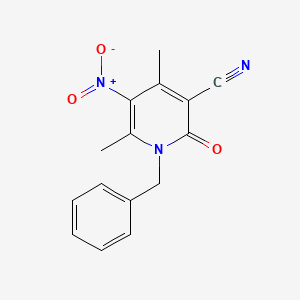
![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

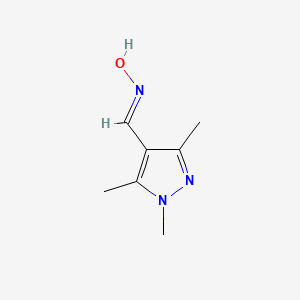

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)


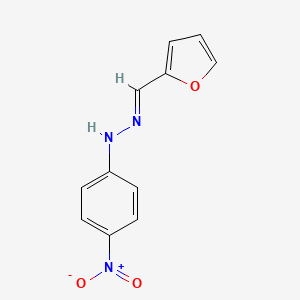
![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)
